Btk-IN-30 Retains Full Potency Against C481S Mutant BTK, Unlike Covalent Comparators
Btk-IN-30 demonstrates near-equivalent inhibitory potency against both wild-type (WT) BTK and the clinically relevant C481S mutant BTK. The compound exhibits an IC50 of 6.72 nM for WT-BTK and 6.11 nM for mutant BTK, representing a minimal 0.61 nM difference and a potency ratio of 1.1-fold . In contrast, covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib bind to the C481 residue and are completely susceptible to the C481S mutation, rendering them ineffective against mutant BTK [1]. This differential activity profile is critical for experimental systems designed to model acquired resistance to covalent BTK inhibition.
| Evidence Dimension | Enzymatic inhibitory activity (IC50) against WT vs. C481S mutant BTK |
|---|---|
| Target Compound Data | WT-BTK IC50: 6.72 nM; C481S-mutant BTK IC50: 6.11 nM |
| Comparator Or Baseline | Covalent inhibitors (ibrutinib, acalabrutinib, zanubrutinib): Loss of activity against C481S mutant (IC50 shift >>100-fold or complete inactivation) |
| Quantified Difference | Btk-IN-30 retains full potency (1.1-fold shift); covalent inhibitors lose activity |
| Conditions | Biochemical kinase inhibition assay (in vitro enzymatic assay) |
Why This Matters
This evidence validates Btk-IN-30 as the appropriate tool compound for investigating BTK signaling in C481S-mutant cellular models where covalent inhibitors are inactive, directly informing procurement decisions for resistance-focused research programs.
- [1] Tam CS, et al. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors. Blood. 2025;145(10):1005-1009. View Source
